![molecular formula C4H8Cl2N4 B2507125 5-(3-Chloropropyl)tetrazole CAS No. 108347-91-7](/img/structure/B2507125.png)
5-(3-Chloropropyl)tetrazole
Overview
Description
5-(3-Chloropropyl)tetrazole is a chemical compound with the CAS Number: 108347-91-7 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 5-(3-chloropropyl)-1H-tetraazole .
Synthesis Analysis
The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation . Most of them rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .
Physical And Chemical Properties Analysis
5-(3-Chloropropyl)tetrazole has a melting point of 48-50°C . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .
Scientific Research Applications
Medicinal Chemistry
Tetrazoles, including 5-(3-Chloropropyl)tetrazole, play a very important role in medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .
Biological Applications
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmaceutical Applications
Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . The synthesis of tetrazole derivatives can be approached in ecofriendly ways, such as the use of water as a solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .
Material Chemistry
Tetrazoles are also used in the area of material chemistry . The nitrogen-rich heterocycle of tetrazoles possesses both electron-donating and electron-withdrawing properties . This makes them useful in various material chemistry applications.
Receptor-Ligand Interactions
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Molecular Docking
Tetrazoles can be used in molecular docking, a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . One can study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) .
Mechanism of Action
The mechanism of action of tetrazole-containing compounds is often related to their biological activity. For instance, some antifungal drugs involving the tetrazole ring inhibit the fungal enzyme cytochrome P450 . These drugs have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
Safety and Hazards
properties
IUPAC Name |
5-(3-chloropropyl)-2H-tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFJEPIMKQDCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454916 | |
Record name | 5-(3-chloropropyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)tetrazole | |
CAS RN |
108347-91-7 | |
Record name | 5-(3-chloropropyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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